(Z)-3-Hexen-3-ol

Description

Contextualization of Enols as Transient Intermediates

Enols are frequently encountered as reactive, transient intermediates in various organic reactions fiveable.me. Historically, the existence of enols as fleeting chemical intermediates was postulated as early as 1880, though the first direct observation of the simplest enol, vinyl alcohol, did not occur until 1973 sandia.gov. This highlights the inherent instability and rapid interconversion typically associated with enols, making their direct study challenging sandia.govwikipedia.org.

Despite their transient nature, enols play a crucial role in chemical transformations, acting as key reactive species fiveable.me. Recent research, particularly in combustion chemistry, has revealed the presence of enols as unsuspected intermediates in flames sandia.govresearchgate.net. These findings suggest that enol flame chemistry contributes significantly and cannot be solely explained by keto-enol tautomerization, implying a need for revision in accepted hydrocarbon oxidation mechanisms researchgate.net. The ability to distinguish between isomers, molecules with the same atoms but different arrangements, is critical in such studies, as these structural variations can lead to vastly different chemical characteristics sandia.gov.

The Role of Tautomerism in Aldehyde and Ketone Chemistry

Keto-enol tautomerism represents a fundamental chemical equilibrium in organic chemistry, involving the interconversion between a carbonyl compound (a ketone or an aldehyde) and its corresponding enol form wikipedia.orgbyjus.com. Tautomers are constitutional isomers that differ in the position of a hydrogen atom and the rearrangement of bonding electrons byjus.commasterorganicchemistry.com. In this equilibrium, an alpha hydrogen atom migrates, and the pi-electrons reorganize fiveable.mebyjus.com.

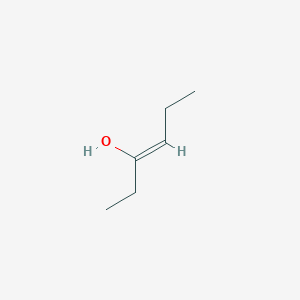

For most aldehydes and ketones, the equilibrium strongly favors the more stable keto form, often by a factor of 10⁴ or more masterorganicchemistry.com. For instance, (Z)-3-Hexen-3-ol, an enol, exists in equilibrium with its keto tautomer, 3-hexanone (B147009) (PubChem CID: 11509) flybase.orgnih.govfoodb.ca. The interconversion process, known as enolization, can be catalyzed by either acids or bases byjus.commasterorganicchemistry.com. Under basic conditions, the deprotonation of an alpha carbon leads to the formation of an enolate anion, a resonance-stabilized species that acts as a transient intermediate in the tautomeric conversion fiveable.me.

Table 2: Illustrative Keto-Enol Tautomerism

| Form | Functional Group | Example (Hexane series) | PubChem CID |

| Keto | Carbonyl (C=O) | 3-Hexanone | 11509 |

| Enol | Alkene-Alcohol (C=C-OH) | This compound | 21683846 |

Isomeric Considerations for Hexenol Compounds in Academic Research

The study of hexenol compounds in academic research often involves distinguishing between various isomers, a task complicated by their similar molecular formulas but differing structural arrangements. Beyond this compound, other hexenol isomers exist, such as (Z)-3-hexen-1-ol (commonly known as cis-3-hexenol or "leaf alcohol"), (E)-3-hexen-1-ol, (Z)-3-hexen-2-ol, (E)-2-hexen-1-ol, and (Z)-2-hexen-1-ol uni.luscentree.cofishersci.canih.govopen.ac.uknih.govsigmaaldrich.com. While this compound is specifically an enol, many other hexenols are allylic alcohols or possess the hydroxyl group at different positions along the carbon chain without being directly attached to a double bond carbon.

Academic research frequently focuses on the synthesis and characterization of these isomers. For example, (Z)-3-hexen-1-ol, a prominent green leaf volatile, is synthesized through processes like the 1,4-selective hydrogenation of conjugated dienes or a three-step route involving ethylation, reaction with ethylene (B1197577) oxide, and palladium-catalyzed hydrogenation tandfonline.comscentree.cotandfonline.com. Its role in plant-insect interactions and plant-plant communication, where it acts as an airborne signal, is a significant area of study tandfonline.comresearchgate.netresearchgate.netnih.gov.

Distinguishing between these hexenol isomers is crucial for understanding their unique chemical properties and biological roles. Techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-TOF-MS) have been employed to differentiate between hexenol isomers. For instance, studies have shown that while all hexenol isomers can produce similar product ions at certain mass-to-charge ratios (m/z 39, 41, 55, and 83) when reacted with H₃O⁺, characteristic peaks at m/z 99 can help differentiate between 2-hexenols and 3-hexenols at low E/N values open.ac.uk. This highlights the importance of advanced analytical methods in resolving the complexities of isomeric mixtures in academic and applied chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(Z)-hex-3-en-3-ol |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5- |

InChI Key |

ZDBZGZFXYIWLTQ-WAYWQWQTSA-N |

Isomeric SMILES |

CC/C=C(/CC)\O |

Canonical SMILES |

CCC=C(CC)O |

Origin of Product |

United States |

Keto Enol Tautomerism of 3 Hexanone and Its Enol Forms

Theoretical Frameworks of Keto-Enol Tautomerism

The interconversion between the keto and enol forms is a dynamic equilibrium influenced by several factors, including the electronic structure of the molecules and the energetic favorability of each tautomer.

The keto form of a carbonyl compound is generally more stable than its enol counterpart. researchgate.net This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). However, the stability of the enol form can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

In the context of 3-hexanone (B147009), the enol form, 3-hexen-3-ol, possesses a carbon-carbon double bond and a hydroxyl group. The electronic distribution in the enol is characterized by the delocalization of electrons, which can contribute to its stability. vedantu.com The presence of alkyl groups attached to the double bond in 3-hexen-3-ol provides some degree of stabilization through hyperconjugation.

The conversion between the keto and enol forms involves a proton transfer and a shift of electrons. This process can be catalyzed by either acid or base. libretexts.org In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a base to form the enol. libretexts.org In a base-catalyzed mechanism, an alpha-hydrogen is removed by a base to form an enolate ion, which is then protonated to yield the enol. libretexts.org

The energy barrier for this interconversion, known as the activation energy, determines the rate at which equilibrium is reached. Computational studies on similar ketones have shown that the keto form is thermodynamically more stable, but the presence of catalysts can lower the activation energy for tautomerization. researchgate.net

Stereochemical Aspects of (Z)-3-Hexen-3-ol

The enol form of 3-hexanone, 3-hexen-3-ol, can exist as geometric isomers due to the presence of the carbon-carbon double bond.

The double bond in 3-hexen-3-ol restricts rotation, leading to the possibility of (Z) and (E) isomers. The (Z) isomer, this compound, has the higher priority groups on the same side of the double bond, while the (E) isomer has them on opposite sides. In this case, the ethyl group and the hydroxyl group are the higher priority groups on their respective carbons of the double bond.

The formation of these isomers is a key aspect of the stereochemistry of 3-hexanone's enolization. vedantu.com

The ratio of (Z) to (E) enols formed from an acyclic ketone like 3-hexanone is influenced by several factors, primarily steric interactions. msu.edu The choice of base used for deprotonation and the nature of the substituents on the ketone play a crucial role. msu.edu

For instance, bulky bases such as lithium diisopropylamide (LDA) tend to favor the formation of the less sterically hindered enolate, which can then lead to a predominance of one geometric isomer of the enol. msu.edu The size of the substituents on the ketone itself also exerts a significant steric influence. msu.edu In general, reactions under kinetic control (low temperature, strong, hindered base) can lead to a different isomer ratio than reactions under thermodynamic control (higher temperature, weaker base).

Experimental Studies on Tautomeric Equilibria

Experimental investigation of keto-enol equilibria often involves spectroscopic techniques and isotopic labeling studies. For ketones, the equilibrium typically lies far to the side of the keto form. However, the small amount of enol present is crucial for many of its reactions.

Studies on various ketones have utilized methods like NMR spectroscopy and mass spectrometry to determine the relative amounts of keto and enol tautomers at equilibrium. nih.govlibretexts.org For example, deuterium (B1214612) exchange experiments can be used to probe the rate of enolization. In these experiments, the alpha-hydrogens of the ketone are exchanged for deuterium in the presence of D₂O and a catalyst. The rate of this exchange provides information about the formation of the enol or enolate intermediate.

While specific experimental data on the tautomeric equilibrium of 3-hexanone and the precise (Z)/(E) ratio of its enols under various conditions are not extensively detailed in the provided search results, the general principles derived from studies of similar ketones are applicable. msu.educaltech.edu

Spectroscopic and Analytical Techniques for Enol Characterization

Advanced Spectroscopic Methods for Unstable or Transient Species

The inherent instability of many simple enols necessitates the use of advanced spectroscopic techniques designed to capture and characterize these fleeting molecular species. Conventional methods are often inadequate due to the rapid tautomerization of the enol back to its keto form.

Flash Photolysis: This technique is a powerful tool for generating and studying transient species. It involves using a short, intense pulse of light to create a non-equilibrium concentration of the species of interest, such as an enol, from a suitable precursor. The subsequent decay and spectral properties of the transient species are then monitored over very short timescales (femtoseconds to seconds) using a second beam of light, typically via UV-Vis or IR spectroscopy. This allows for the direct observation and characterization of unstable enols that cannot be isolated.

Matrix Isolation Spectroscopy: To study highly reactive or unstable molecules, matrix isolation provides a means of effectively "trapping" them. This method involves depositing the species of interest, often generated in the gas phase through pyrolysis, into a rigid, inert matrix (such as argon or nitrogen) at cryogenic temperatures (typically around 10 K). nih.gov This low-temperature, isolated environment prevents both intermolecular reactions and tautomerization, allowing for detailed spectroscopic analysis by methods like IR and UV/Vis spectroscopy. nih.gov For example, 1,1-ethenediol, the highly elusive enol of acetic acid, was successfully generated and characterized using this technique. nih.gov

Flow NMR: Standard Nuclear Magnetic Resonance (NMR) spectroscopy requires acquisition times that are often too long to observe species in rapid equilibrium or those that are inherently unstable. Flow NMR overcomes this limitation by continuously flowing a solution containing the short-lived species through the NMR detection coil. This allows for the study of reaction kinetics and the characterization of transient intermediates, like enols, that would otherwise decompose before a spectrum could be acquired.

Specialized Mass Spectrometry (MS): While conventional mass spectrometry can struggle to differentiate between isomers like keto-enol tautomers, specialized MS techniques can provide valuable information. researchgate.net Coupling MS with a tunable vacuum ultraviolet (VUV) light source for photoionization allows for the selective detection of the enol based on its typically lower ionization energy compared to the corresponding ketone. researchgate.net This approach has been successfully used to detect enols in combustion environments. researchgate.net Furthermore, specific fragmentation patterns in the mass spectrum can sometimes be assigned to either the keto or enol form, providing insight into the gas-phase equilibrium. mdpi.comumich.edu Studies have shown that for certain ketones, the loss of an OH or H₂O radical from the molecular ion is characteristic of the enol tautomer. mdpi.com

Analytical Strategies for Detecting and Quantifying Enol Concentrations in Equilibrium Systems

In systems where the keto and enol forms coexist at equilibrium, a variety of analytical techniques can be employed to determine their relative concentrations. The choice of method often depends on the specific compound, the solvent, and the position of the equilibrium. biopchem.educationmissouri.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful and widely used methods for quantifying keto-enol tautomer ratios in solution. numberanalytics.com Because the interconversion between keto and enol tautomers is often slow on the NMR timescale, distinct signals for both forms can be observed in a single spectrum. biopchem.educationmissouri.eduthermofisher.com Protons unique to each tautomer, such as the α-protons of the keto form and the vinyl and hydroxyl protons of the enol form, will have different chemical shifts. colostate.eduyoutube.com By integrating the areas of these characteristic peaks, the relative concentrations of the two tautomers can be directly calculated, allowing for the determination of the equilibrium constant (Keq). thermofisher.comacs.org The position of the equilibrium is known to be highly dependent on factors such as the solvent, temperature, and molecular structure. masterorganicchemistry.comcolostate.eduyoutube.comscispace.com

Table 1: Example ¹H NMR Chemical Shifts for Keto-Enol Tautomers This table presents typical chemical shift ranges for protons in keto-enol systems based on literature data. Actual values can vary based on solvent and molecular structure.

| Proton Type | Tautomer | Typical Chemical Shift (δ, ppm) | Reference Signal |

|---|---|---|---|

| α-Proton (CH₂) | Keto | 3.0 - 4.0 | Singlet |

| Vinyl Proton (C=CH) | Enol | 5.0 - 6.0 | Singlet |

| Hydroxyl Proton (OH) | Enol | 10.0 - 16.0 | Broad Singlet (H-bonded) |

| Methyl Protons (CH₃) adjacent to C=O | Keto | 2.1 - 2.3 | Singlet |

| Methyl Protons (CH₃) adjacent to C=C | Enol | 1.9 - 2.1 | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is useful for studying conjugated enols. fiveable.menumberanalytics.com The π → π* transition in the conjugated C=C-C=O system of an enol typically absorbs at a longer wavelength (λmax) compared to the n → π* transition of the isolated keto form. fiveable.mesemanticscholar.org According to Beer's Law, the absorbance is proportional to concentration, allowing for the quantification of each tautomer if their individual molar absorption coefficients are known. taylorandfrancis.com This method has been used to determine equilibrium constants and study the influence of solvents on tautomerism. semanticscholar.orgresearchgate.net

Table 2: Example UV-Vis Absorption Maxima (λmax) for Keto-Enol Systems Illustrative data showing the shift in absorption wavelength between keto and enol forms.

| Compound Type | Tautomer | Typical λmax (nm) | Solvent Dependency |

|---|---|---|---|

| β-Diketone | Keto | ~275 | Polar solvents favor this form |

| Enol | ~245-320 | Nonpolar solvents favor this form | |

| β-Ketoester | Keto | ~245 | Generally the major form |

| Enol | ~245-290 | Stabilized by conjugation |

Infrared (IR) Spectroscopy: IR spectroscopy provides a means to identify and distinguish between keto and enol tautomers based on their characteristic functional group vibrations. fiveable.me The keto form exhibits a strong absorption band for the C=O stretch (typically 1700-1740 cm⁻¹). oup.com The enol form, in contrast, lacks this strong carbonyl peak and instead shows a C=C stretch (around 1600-1650 cm⁻¹) and a broad O-H stretch (around 3200-3600 cm⁻¹). fiveable.mescispace.com Quantitative analysis is possible by comparing the intensities of these characteristic bands.

Chromatographic Methods (GC and HPLC): Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify keto and enol tautomers, provided that their interconversion is slow enough on the timescale of the separation. acs.orgoup.comnih.gov In GC, the tautomers are separated based on their different volatilities and interactions with the stationary phase. oup.com However, a significant challenge is that the conditions of the GC column (e.g., temperature, acidic/basic sites on the stationary phase) can catalyze the on-column interconversion of the tautomers, complicating quantification. oup.com HPLC, particularly when coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is a robust method for analyzing tautomeric mixtures in solution, as demonstrated by methods developed for the analysis of spirotetramat (B1682168) and its enol metabolite. oup.comnih.govepa.gov

Table 3: Example Chromatographic Conditions for Tautomer Analysis This table provides representative conditions for the separation of keto-enol tautomers.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Example Application |

|---|---|---|---|---|

| GC-MS | HP5-MS (non-polar) | Helium | Mass Spectrometry (70 eV) | Gas-phase keto-enol equilibria of ketones mdpi.com |

| HPLC-PDA | C18 (reverse-phase) | Acetonitrile / Water | Photodiode Array (PDA) | Quantification of spirotetramat and its enol oup.com |

| LC-MS/MS | C18 (reverse-phase) | Acetonitrile / 0.05% Acetic Acid in Water | Tandem Mass Spectrometry | Residue analysis of BYI 08330 and its enol in water epa.gov |

Computational Chemistry and Theoretical Studies on Z 3 Hexen 3 Ol

Quantum Chemical Calculations of Enol Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of enol structures like (Z)-3-Hexen-3-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

A fundamental step in computational analysis is geometry optimization, a process that locates the arrangement of atoms corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Methods like B3LYP or PBE0, combined with basis sets such as 6-31G(d) or def2-SVP, are commonly used for this purpose. google.coma3s.fi The optimization process iteratively adjusts the atomic coordinates until the forces on each atom are negligible, yielding a stationary point. gaussian.com

The geometry of this compound is defined by its C6 carbon backbone, a C=C double bond between C3 and C4 with a Z (cis) configuration, and a hydroxyl (-OH) group attached to C3. While the double bond imposes a rigid, planar structure on the C2-C3=C4-C5 fragment, rotations around the C-C and C-O single bonds give rise to various conformers. Conformational analysis, a systematic search for these different low-energy structures, is essential for identifying the global minimum energy structure, which is the most populated conformer at equilibrium.

Table 1: Illustrative Optimized Geometrical Parameters for a (Z)-Enol Structure This table presents typical bond lengths and angles for an enol structure, calculated using DFT methods. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C | 1.34 Å |

| C-O (enol) | 1.36 Å | |

| O-H | 0.97 Å | |

| C-C (single) | 1.51 Å | |

| Bond Angle | C=C-O | 124° |

| C=C-C | 125° | |

| C-O-H | 109° | |

| Dihedral Angle | H-O-C=C | ~0° or ~180° |

Data based on representative values from computational studies of similar enol structures. researchgate.net

Once the geometry is optimized, quantum chemical calculations can reveal detailed electronic properties. Key among these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wisdomlib.org For enols, the HOMO is typically the π-orbital of the C=C double bond, while the LUMO is the corresponding π*-antibonding orbital. acs.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rdd.edu.iq The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rdd.edu.iqresearchgate.net In enols, the high energy of the HOMO makes the α-carbon (C2 in this case) nucleophilic, which is a cornerstone of its reactivity. masterorganicchemistry.com Other calculated properties, such as the molecular dipole moment, provide insight into the molecule's polarity and intermolecular interactions. aip.org

Table 2: Representative Calculated Electronic Properties for an Enol This table shows examples of electronic properties that can be determined for this compound via DFT calculations. Values are illustrative.

| Property | Description | Typical Calculated Value (Gas Phase) |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | +1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment | Measure of molecular polarity | 1.5 - 2.0 Debye |

Values are based on computational studies of various enol and unsaturated alcohol systems. acs.orgrdd.edu.iqresearchgate.net

Modeling of Keto-Enol Tautomerism Mechanisms

This compound exists in equilibrium with its more stable constitutional isomer, 3-hexanone (B147009). vedantu.com This interconversion, known as keto-enol tautomerism, is a fundamental process in organic chemistry. masterorganicchemistry.comlibretexts.org Computational modeling is essential for mapping the mechanistic pathway of this proton transfer reaction.

The conversion of the keto form (3-hexanone) to the enol form (this compound) is not spontaneous but requires overcoming an energy barrier. The peak of this barrier corresponds to the transition state (TS), a high-energy, transient molecular structure. orientjchem.org Computational algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the precise geometry of this transition state. gaussian.com

Once the structures of the reactant (keto tautomer) and the transition state are known, Transition State Theory (TST) can be applied. TST allows for the calculation of the reaction's rate constant by evaluating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactant. ubbcluj.ro A higher energy barrier corresponds to a slower reaction rate. For simple ketones, the uncatalyzed intramolecular proton transfer typically involves a strained four-membered ring transition state and has a high activation energy. orientjchem.orgacs.org

Table 3: Example Activation Energies for Keto-Enol Tautomerization This table provides examples of calculated activation energies for the tautomerization of ketones, illustrating the energy barriers that must be overcome.

| System | Computational Method | Phase | Activation Energy (kcal/mol) |

| Cyclohexanone (B45756) | B3LYP/6-311+G** | Gas | 64.6 |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | Gas | 30.6 |

| Acetone | Ab initio metadynamics | Gas | ~40-50 |

Data from references orientjchem.orgresearchgate.netresearchgate.net.

To confirm that a calculated transition state correctly connects the keto and enol forms, chemists perform a reaction coordinate analysis. The most common method is the calculation of the Intrinsic Reaction Coordinate (IRC). researchgate.net An IRC calculation maps the minimum energy path leading downhill from the transition state in both forward and reverse directions. acs.orgresearchgate.net

A successful IRC calculation for the 3-hexanone ⇌ this compound tautomerization would generate a path that starts at the transition state and ends at the optimized geometries of the keto and enol tautomers. This analysis provides a detailed visualization of the geometric changes throughout the reaction, such as the breaking of the Cα-H bond, the transfer of the proton, and the formation of the O-H bond, along with the simultaneous rearrangement of the π-electron system. researchgate.net

Prediction of Enol Stability and Reactivity Profiles

A primary goal of computational studies on tautomeric systems is to predict the relative stability of the isomers and understand their reactivity.

The thermodynamic stability of the keto and enol tautomers is determined by comparing their calculated Gibbs free energies (G). The equilibrium constant (K_eq) for the tautomerization can be calculated directly from the difference in Gibbs free energy (ΔG = -RT ln K_eq). researchgate.net For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the keto form, which is significantly more stable than the enol form. libretexts.org This stability is primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orgpearson.com Computational studies consistently show the keto form of simple ketones to be lower in energy. rdd.edu.iqorientjchem.org

Table 4: Illustrative Relative Energies for Keto-Enol Systems This table shows the typical energy difference between keto and enol tautomers, demonstrating the greater stability of the keto form.

| System | Computational Method | Phase | ΔE (E_enol - E_keto) (kcal/mol) |

| Curcumin | B3LYP/6-311+G(d,p) | Gas | +4.9 |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | Gas | +17.9 |

| Dihydroxyfumaric Acid | B3LYP/6–311++G(2df,2p) | Gas | -11.2 |

Data from references rdd.edu.iqubbcluj.roresearchgate.net. Note that in some highly conjugated or specialized systems like dihydroxyfumaric acid, the enol form can be more stable.

The reactivity profile of this compound is directly related to its computed electronic structure. As established, the high energy of the HOMO and its localization on the π-system makes the enol a potent nucleophile at the α-carbon. Conversely, the LUMO energy indicates its capacity to act as an electrophile. These frontier orbitals govern its interactions with other reagents, providing a theoretical basis for predicting its chemical behavior in various reactions.

Influence of Substituents on Enol Content

The equilibrium between a keto form and its enol tautomer can be significantly influenced by the presence of substituent groups. wikipedia.org Computational studies on related systems, such as β-ketoamides, have provided insight into these electronic effects. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the relative stability of the enol form. core.ac.uk

Research on β-ketoamides has shown that substituents attached to the carbon skeleton can shift the keto-enol equilibrium. core.ac.uk Electron-withdrawing groups, such as a chlorine atom, tend to increase the proportion of the enol tautomer at equilibrium. Conversely, electron-releasing groups, like a methoxy (B1213986) group, generally shift the equilibrium toward the keto form. core.ac.uk This is because electron-withdrawing groups can stabilize the electron-rich enol system through inductive or resonance effects.

While specific computational studies on substituted derivatives of this compound are not widely available, these general principles can be applied. Attaching electron-withdrawing substituents to the alkyl chains of this compound would theoretically enhance its stability relative to its keto tautomer, 3-hexanone. In contrast, electron-donating groups would likely decrease the relative stability of the enol form.

Table 1: General Influence of Substituent Electronic Effects on Enol Tautomer Stability

| Substituent Type | Example Group | Expected Effect on Enol Content | Theoretical Rationale |

|---|---|---|---|

| Electron-Withdrawing | Chlorine (-Cl) | Increase | Stabilizes the electron-rich C=C double bond of the enol. core.ac.uk |

| Electron-Releasing | Methoxy (-OCH₃) | Decrease | Destabilizes the enol form relative to the keto form. core.ac.uk |

Role of Intramolecular Hydrogen Bonding in Stabilization

In the case of this compound, the (Z)-configuration of the double bond is crucial. This geometry brings the hydroxyl group and the alkyl group on the other side of the double bond into proximity. While it does not form the strong, classic intramolecular hydrogen bond seen in 1,3-dicarbonyls, theoretical models suggest that interactions between the hydrogen of the hydroxyl group and the pi-electron cloud of the double bond can contribute to the molecule's stability. This type of interaction, a form of intramolecular hydrogen bonding, helps to lock the conformation and lower the energy of the (Z)-isomer compared to a conformation where such an interaction is not possible. Studies on similar molecules have noted that intramolecular hydrogen bonding is a primary factor governing the structure and stability of tautomers in solution. core.ac.uk

Reactivity and Reaction Mechanisms Involving Z 3 Hexen 3 Ol

Reactions as a Nucleophile (e.g., Alkylation, Acylation)

The oxygen atom of the hydroxyl group in (Z)-3-Hexen-3-ol has lone pairs of electrons, making it a potent nucleophile. This allows it to participate in reactions such as acylation and alkylation.

Acylation: this compound can react with acylating agents like acid chlorides, anhydrides, or carboxylic acids to form esters. This reaction, known as esterification, typically occurs under acidic or basic conditions or can be enzyme-catalyzed. While specific studies on the acylation of this compound are limited, the reactivity of the closely related compound, (Z)-3-hexen-1-ol, is well-documented and serves as a strong analogue. For instance, (Z)-3-hexen-1-ol is used as a precursor in the synthesis of various esters of olfactory interest, such as (Z)-3-hexenyl acetate (B1210297) and (Z)-3-hexenyl benzoate, through esterification with the corresponding acid. scentree.coscentree.co Lipase-catalyzed esterification of (Z)-3-hexen-1-ol with acids like acetic acid or caproic acid has been extensively studied for the production of flavor and fragrance compounds. lookchem.comsci-hub.ru The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: As a nucleophile, the hydroxyl group of this compound can also undergo O-alkylation to form ethers. This reaction typically involves deprotonation of the alcohol with a base to form a more potent nucleophile, the alkoxide, which then attacks an alkyl halide or another suitable electrophile in a nucleophilic substitution reaction. General methods for the O-alkylation of alcohols are well-established in organic synthesis. organic-chemistry.org

| Reaction Type | Reactant | Product Type | General Mechanism |

|---|---|---|---|

| Acylation (Esterification) | Carboxylic Acid / Acid Anhydride / Acid Chloride | Ester | Nucleophilic acyl substitution |

| Alkylation | Alkyl Halide / Sulfonate | Ether | Nucleophilic substitution (SN2) |

Role as an Intermediate in Organic Transformations

The most significant role of this compound as an intermediate is in the context of keto-enol tautomerism. Enols are constitutional isomers of carbonyl compounds that have an alcohol group attached to one of the carbons of a carbon-carbon double bond. This compound is the enol tautomer of 3-hexanone (B147009). nih.gov

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form. hmdb.cafoodb.ca For most simple ketones, including 3-hexanone, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. vedantu.comtardigrade.in

Mechanism of Tautomerization: The interconversion can be catalyzed by either acid or base.

Acid-Catalyzed: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A base (like water or the conjugate base of the acid catalyst) then removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol.

Base-Catalyzed: A base removes a proton from the α-carbon to form an enolate ion. The enolate is then protonated on the oxygen atom by a proton source (like water or the conjugate acid of the base) to yield the enol.

Because the enol form is generally present in very small amounts at equilibrium, this compound is best described as a transient or short-lived intermediate in reactions involving 3-hexanone that proceed through an enol or enolate pathway.

Pathways of Degradation and Isomerization

This compound can undergo several degradation and isomerization reactions, primarily involving the tautomerism to its keto form, isomerization of the double bond, or oxidative cleavage.

Isomerization:

Keto-Enol Tautomerism: As discussed, the most prominent isomerization pathway for this compound is its rapid conversion to the more thermodynamically stable keto tautomer, 3-hexanone. hmdb.cafoodb.cavedantu.com 3-Hexanone can, in theory, form four possible enol isomers (including stereoisomers), which are this compound, (E)-3-hexen-3-ol, (Z)-2-hexen-3-ol, and (E)-2-hexen-3-ol. vedantu.comtardigrade.in

Double Bond Isomerization: Under certain conditions, such as in the presence of transition metal catalysts and acid, the double bond in hexene structures can migrate. acs.org For example, catalysts can promote the isomerization of 1-hexene (B165129) to a mixture of 2-hexene (B8810679) and 3-hexene (B12438300) isomers. acs.org This suggests that, under specific catalytic conditions, this compound could potentially isomerize to other positional isomers, although this is less common than tautomerization.

Degradation: The degradation of this compound can be inferred from studies on analogous C6 unsaturated alcohols like (Z)-3-hexen-1-ol.

Oxidation: The double bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate. Ozonolysis of the C3=C4 double bond would be expected to cleave the molecule, yielding propanal. The degradation of the related compound (Z)-3-hexen-1-ol by reaction with OH radicals in the atmosphere has been shown to produce propanal as a major product. conicet.gov.arresearchgate.net Oxidation of the secondary alcohol group itself can also occur. For instance, oxidation of (Z)-3-hexen-1-ol with reagents like Collin's reagent yields (Z)-3-hexenal, with care taken to avoid isomerization of the double bond. imreblank.ch

Radical Reactions: In atmospheric chemistry, the gas-phase reaction with hydroxyl (OH) radicals is a primary degradation pathway for unsaturated alcohols. nih.govresearchgate.net The reaction proceeds mainly through the addition of the OH radical to the double bond, forming a hydroxyalkoxy radical intermediate which then decomposes, often leading to smaller carbonyl compounds. conicet.gov.ar

| Pathway | Conditions / Reagents | Primary Product(s) | Mechanism Type |

|---|---|---|---|

| Keto-Enol Tautomerism | Spontaneous (acid or base catalyzed) | 3-Hexanone | Isomerization |

| Double Bond Isomerization | Transition metal catalysts | Positional isomers (e.g., 2-Hexen-3-ol) | Isomerization |

| Oxidative Cleavage | Ozone (O₃), OH radicals | Propanal | Oxidation / Degradation |

Future Research Directions and Unexplored Avenues for Z 3 Hexen 3 Ol

Development of Novel Stereoselective Synthetic Routes

The direct and stereocontrolled synthesis of a specific enol tautomer like (Z)-3-Hexen-3-ol is a formidable challenge in synthetic organic chemistry. Future research could profitably focus on developing novel methodologies that allow for the generation and trapping of this specific isomer with high fidelity.

One promising avenue lies in the adaptation of modern enolate chemistry. While the formation of enolates from 3-hexanone (B147009) can lead to a mixture of isomers, the use of precisely designed bulky bases or chiral lithium amides could potentially favor the deprotonation at the C2 position, leading to the kinetic enolate required for the formation of the 3-enol. Subsequent trapping of this enolate with carefully selected electrophiles under tightly controlled conditions could yield derivatives that preserve the (Z)-geometry of the double bond.

Another area ripe for exploration is the use of transition metal-catalyzed reactions. For instance, nickel-catalyzed "chain walking" has been demonstrated for the Z-selective synthesis of silyl (B83357) enol ethers from ketones with a distant olefinic site. rwth-aachen.de A similar strategy could be envisioned for the remote functionalization of a precursor that, upon isomerization, leads selectively to the (Z)-3-silyl enol ether of 3-hexanone.

Furthermore, enzymatic or chemoenzymatic approaches could offer unparalleled stereoselectivity. The identification or engineering of enzymes capable of recognizing 3-hexanone and catalyzing its stereoselective conversion to this compound or a derivative would be a significant breakthrough.

A summary of potential stereoselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential for this compound |

| Kinetic Enolate Formation | Use of sterically hindered, strong bases (e.g., LDA) at low temperatures. | Favors the less substituted enolate, which is a precursor to the desired enol. |

| Transition Metal Catalysis | E.g., Nickel-catalyzed "chain walking". | Can enable remote functionalization and Z-selective silyl enol ether formation. rwth-aachen.de |

| Enzymatic Synthesis | Biocatalysis for high stereoselectivity. | Potential for direct and highly specific synthesis of the target enol or its derivatives. |

In-depth Mechanistic Studies of Tautomeric Processes

The equilibrium between 3-hexanone and its enol tautomers, including this compound, is a dynamic process governed by thermodynamics and kinetics. A detailed understanding of this tautomeric process is crucial for any attempt to isolate or utilize the enol form.

Future research should focus on detailed mechanistic studies of the keto-enol tautomerization of 3-hexanone under various conditions. This would involve investigating the influence of catalysts (both acid and base), solvents of varying polarity, and temperature on the rate of tautomerization and the position of the equilibrium. masterorganicchemistry.com Advanced spectroscopic techniques, such as rapid-injection NMR and stopped-flow UV-Vis spectroscopy, could be employed to monitor the kinetics of the interconversion in real-time.

Isotope labeling studies, particularly deuterium (B1214612) exchange experiments, would be invaluable in elucidating the proton transfer mechanisms involved in the tautomerization. By selectively deuterating the α-carbons of 3-hexanone, the pathways for enolization can be traced, and the relative rates of proton abstraction from the C2 and C4 positions can be determined.

Exploration of Stabilized Enol Systems or Derivatives

Given the inherent instability of simple enols, a key area of future research is the development of strategies to stabilize the this compound system. This can be achieved either by derivatization of the hydroxyl group or by incorporating the enol moiety into a more stable molecular framework.

A well-established method for stabilizing enols is their conversion to silyl enol ethers . wikipedia.org The synthesis of (Z)-3-(trimethylsilyloxy)-3-hexene would provide a stable, isolable derivative that serves as a synthetic equivalent of this compound. Research in this area should focus on optimizing reaction conditions to achieve high Z-selectivity in the silylation of the 3-hexanone enolate. organic-chemistry.org

Another approach is the formation of enol ethers by alkylation of the enolate. wikipedia.org The resulting (Z)-3-alkoxy-3-hexenes would also be more stable than the parent enol and could find use as reactive intermediates in organic synthesis. The reactivity of these enol ethers towards electrophiles would be an interesting area of study. wikipedia.org

Furthermore, the incorporation of the enol functionality into a system that allows for intramolecular hydrogen bonding or conjugation could significantly enhance its stability. While the simple structure of this compound does not readily lend itself to this, the design of more complex molecules containing this enol substructure could be a long-term research goal.

| Derivative Type | Method of Stabilization | Potential Research Focus |

| Silyl Enol Ethers | Replacement of the acidic enolic proton with a silyl group (e.g., -Si(CH₃)₃). wikipedia.org | Development of highly Z-selective silylation methods. rwth-aachen.deorganic-chemistry.org |

| Enol Ethers | Alkylation of the enolate to form an ether linkage. wikipedia.org | Investigation of the synthesis and reactivity of (Z)-3-alkoxy-3-hexenes. |

| Boron Enolates | Formation of enolates with boron-containing electrophiles. | Exploration of their stability and utility in stereoselective aldol (B89426) reactions. |

Potential Roles in Niche Chemical Processes or Material Science

While the direct applications of a transient species like this compound are limited, its stabilized derivatives could play important roles in specialized areas of chemical synthesis and materials science.

The nucleophilic character of the double bond in silyl enol ethers makes them valuable reagents in carbon-carbon bond-forming reactions. (Z)-3-(trimethylsilyloxy)-3-hexene could be a key intermediate in stereoselective aldol reactions, providing access to complex molecules with defined stereochemistry at multiple centers. Its use in Mukaiyama aldol additions with various aldehydes would be a fruitful area of investigation.

In polymer chemistry, enol ether monomers are known to undergo polymerization. wikipedia.org The synthesis of (Z)-3-vinyloxy-3-hexene and its subsequent polymerization could lead to novel polymers with unique properties conferred by the stereochemistry of the pendant groups. The exploration of their physical and mechanical properties would be a worthwhile endeavor.

Furthermore, the enol moiety could potentially act as a ligand for transition metals. The coordination chemistry of this compound or its deprotonated form with various metal centers could lead to the discovery of new catalysts or materials with interesting electronic or magnetic properties.

Advanced Computational Modeling for Predictive Chemistry

Given the experimental challenges associated with studying this compound directly, advanced computational modeling is an indispensable tool for gaining insights into its properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics of the 3-hexanone keto-enol tautomerism. orientjchem.orgresearchgate.net By calculating the relative energies of the ketone, the (Z)-enol, and the (E)-enol, the equilibrium composition can be predicted. orientjchem.org These calculations can also be performed in the presence of explicit solvent molecules to model the effect of the medium on the tautomeric equilibrium. acs.org

Computational methods can also be used to model the transition states for the tautomerization process, providing valuable information about the reaction mechanism and the activation energy barriers. orientjchem.org This can help in designing catalysts that selectively lower the barrier for the formation of the (Z)-enol.

Furthermore, predictive models can be developed to understand the reactivity of this compound and its derivatives. For example, molecular orbital calculations can identify the sites of highest electron density, predicting the regioselectivity of reactions with electrophiles. The simulation of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can aid in the identification and characterization of these transient species in experimental studies. nih.gov

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Calculating relative energies of tautomers, modeling transition states, and predicting spectroscopic properties. orientjchem.orgresearchgate.netacs.org |

| Ab initio Molecular Dynamics (AIMD) | Simulating the dynamics of the tautomerization process in solution. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions that could potentially synthesize the target enol. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.